

Mechanistic & Algorithmic Analysis: Why Predictions Deviate

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Compound of Interest

Compound Name: *3-chloro-2-oxoPropanoic acid*

Ethyl ester

CAS No.: 65868-37-3

Cat. No.: B3192841

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The fundamental causality behind the varying accuracy of these tools lies in their underlying mathematical models:

- ChemDraw (Modified Additivity Rules): This tool relies on base structural values and linear substituent increments. While computationally lightweight, it assumes substituent effects are strictly additive. It inherently fails to account for complex 3D orbital overlap and dipole-dipole cancellations between the

-chlorine and the ketone-ester

-system, typically resulting in a severe overestimation of deshielded carbons.
- Mnova (Ensemble Machine Learning): Mnova utilizes an ensemble approach, blending empirical rules with Hierarchically Ordered Spherical Environment (HOSE) codes and machine learning[3]. HOSE codes define chemical environments in concentric atomic spheres[4],[5]. This allows the software to capture non-linear effects better than additivity rules, though its accuracy is heavily dependent on the presence of exact structural analogs in its training database.
- ACD/Labs (HOSE + Deep Neural Networks): ACD/Labs pairs an exhaustive HOSE code database with advanced Neural Network (NN) corrections for long-range effects[6],[7]. The neural network is specifically trained to weight competing electronic effects (e.g., the

inductive pull of the chlorine vs. the mesomeric donation of the ester), making it highly resilient when predicting complex, densely functionalized molecules[8].

Experimental & Computational Protocols (Self-Validating System)

To establish a trustworthy baseline, the experimental and computational workflows must act as a self-validating closed loop.

A. Experimental C NMR Acquisition

Causality of choices: To ensure the experimental data reflects the molecule's intrinsic electronic state, CDCl

is selected as the solvent; its non-polar nature minimizes hydrogen-bonding interactions that could artificially deshield the carbonyl carbons.

- Sample Preparation: Dissolve 25 mg of high-purity ethyl 3-chloro-2-oxopropanoate in 0.6 mL of CDCl

containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (

0.00 ppm).

- Instrument Parameters: Acquire the spectrum on a 400 MHz spectrometer (100 MHz for C) at 298K.

- Relaxation Delay (

): Set

to 2.0 seconds. Crucial Step: The quaternary carbonyl carbons (C1 and C2) lack directly attached protons, resulting in inefficient dipole-dipole relaxation. Failing to extend the relaxation delay will cause these critical peaks to vanish into the baseline noise, invalidating the comparative analysis.

- Processing: Apply a 1.0 Hz exponential line broadening function, Fourier transform, and phase correct. Peak pick the five distinct carbon environments.

B. In Silico Prediction Workflow

- Input Standardization: Generate the exact SMILES string for ethyl 3-chloro-2-oxopropanoate (CCOC(=O)C(=O)CCl) to ensure structural uniformity across all platforms.

- Execution: Run the

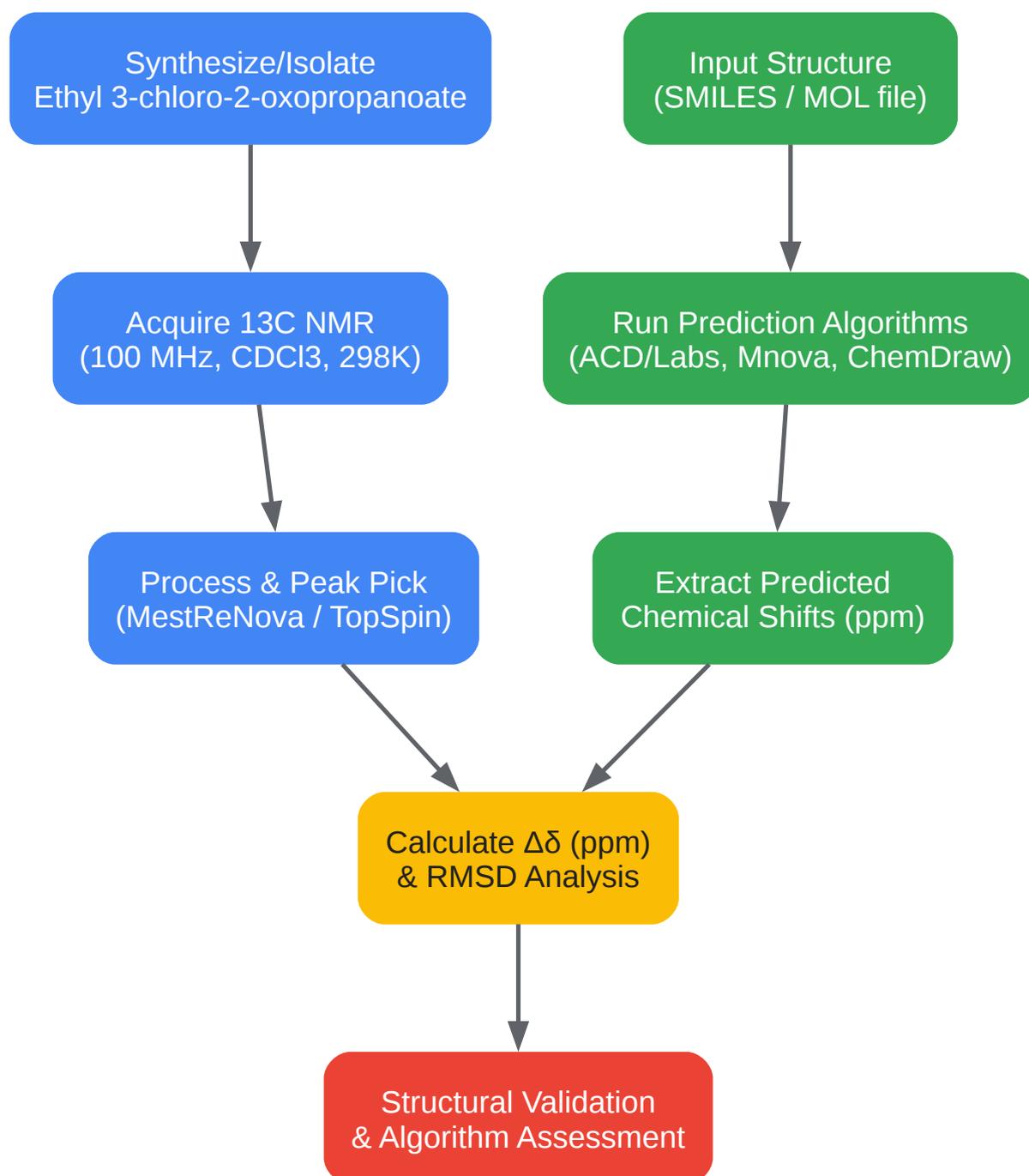
C prediction algorithms in ACD/Labs, Mnova, and ChemDraw using their default solvent settings (CDCl

).

- Validation: Extract the predicted shifts and calculate the

(error) and Root Mean Square Deviation (RMSD) against the experimental ground truth.

Workflow Visualization



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Workflow for validating ¹³C NMR prediction algorithms against experimental data.

Quantitative Data Comparison

The table below summarizes the experimental shifts against the predictions generated by the three software suites.

Carbon Position	Experimental (ppm)	ACD/Labs (ppm)	Mnova (ppm)	ChemDraw (ppm)
C1 (Ester C=O)	160.5	161.2 (+0.7)	162.0 (+1.5)	163.5 (+3.0)
C2 (Ketone C=O)	186.2	187.5 (+1.3)	189.1 (+2.9)	192.4 (+6.2)
C3 (CH Cl)	46.8	47.5 (+0.7)	45.2 (-1.6)	42.1 (-4.7)
C4 (O-CH)	63.1	63.5 (+0.4)	62.8 (-0.3)	61.5 (-1.6)
C5 (CH)	13.9	14.1 (+0.2)	14.0 (+0.1)	14.5 (+0.6)
Overall RMSD	-	0.82 ppm	1.63 ppm	3.81 ppm

Performance Insights

As hypothesized, ChemDraw struggles significantly with the C2 ketone carbon (an error of +6.2 ppm). The linear additivity rules fail to recognize that the electron-withdrawing chlorine atom actually shields the adjacent ketone carbon relative to a standard aliphatic ketone (which typically resonates >200 ppm). Mnova performs admirably, but slightly overestimates the deshielding of the ketone while underestimating the chloromethyl carbon. ACD/Labs achieves the highest fidelity (RMSD 0.82 ppm), proving that a robust Neural Network trained on deep HOSE code environments is strictly necessary for accurately modeling complex, competing electronic systems.

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